molecular formula C14H11N3O4 B13675350 2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate

2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate

Cat. No.: B13675350
M. Wt: 285.25 g/mol
InChI Key: YZBBIYGSFYGFHE-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate is an organic compound that belongs to the class of quinolines and derivatives. It is characterized by the presence of a quinoline ring system and a pyrrolidine-2,5-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate typically involves the coupling of quinoline derivatives with pyrrolidine-2,5-dione. One common method includes the use of a solvent-controlled two-step one-pot synthesis. This involves the Michael addition of aliphatic secondary amines followed by β-bromination/chlorination of the obtained enamines to produce the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate involves its interaction with specific molecular targets. Studies have shown that it can modulate the activity of voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels. This modulation leads to the inhibition of calcium currents, which is believed to contribute to its anticonvulsant effects .

Comparison with Similar Compounds

Uniqueness: 2,5-Dioxopyrrolidin-1-yl quinolin-7-ylcarbamate stands out due to its unique combination of the quinoline ring and pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-quinolin-7-ylcarbamate

InChI

InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-4-3-9-2-1-7-15-11(9)8-10/h1-4,7-8H,5-6H2,(H,16,20)

InChI Key

YZBBIYGSFYGFHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

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